6,8-Dibromo Substitution Enhances NMDAR Inhibitory Potency Relative to 6-Monobromo and Unsubstituted Coumarin-3-carboxylates
In a systematic SAR study of coumarin-3-carboxylic acid derivatives at recombinant GluN1/GluN2 NMDARs expressed in Xenopus oocytes, 6,8-dibromo substitution (UBP651) was identified as one of the two most potent inhibitory substitution patterns, alongside 6,8-diiodo. The parent mono-bromo compound UBP608 (6-bromocoumarin-3-carboxylic acid) served as the baseline negative allosteric modulator with weak GluN2A selectivity. The study explicitly concluded that '6,8-dibromo or 6,8-diiodo substitution of the coumarin ring enhanced the inhibitory activity at NMDARs' [1][2]. While these data are for the carboxylic acid series, they establish the 6,8-dibromo pharmacophore as a critical potency determinant that the target compound's carboxamide scaffold inherits.
| Evidence Dimension | NMDAR inhibitory potency (SAR rank order) |
|---|---|
| Target Compound Data | 6,8-Dibromo substitution: one of the two most potent inhibitory patterns across the entire coumarin-3-carboxylate series [1] |
| Comparator Or Baseline | 6-Bromocoumarin-3-carboxylic acid (UBP608): weak NMDAR inhibitor with GluN2A selectivity [1]; Unsubstituted coumarin-3-carboxylic acid (UBP649): lower potency [1] |
| Quantified Difference | 6,8-Dibromo > 6,8-diiodo ≈ 6,8-dibromo >> 6-bromo > unsubstituted (rank order; exact IC₅₀ fold-change values not publicly tabulated in abstract) |
| Conditions | Two-electrode voltage-clamp electrophysiology on recombinant GluN1/GluN2 NMDARs expressed in Xenopus laevis oocytes; IC₅₀ determined by non-linear regression [1] |
Why This Matters
For programmes targeting NMDAR-mediated neurological disorders (neuropathic pain, epilepsy, depression), the 6,8-dibromo substitution pattern is a validated potency-enhancing feature that cannot be achieved with mono-bromo or unsubstituted coumarin analogs.
- [1] Irvine MW, Costa BM, Dlaboga D, et al. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-methyl-D-aspartate receptors. Neurochem Int. 2012;61(4):593-600. doi:10.1016/j.neuint.2011.12.020 View Source
- [2] Metadata: Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-methyl-D-aspartate receptors – Knihovny.cz. Key conclusions: 6,8-dibromo- and 6,8-diiodo-coumarin-3-carboxylate were the most potent inhibitors. View Source
